Spectroscopic Data and Structural Validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide
Spectroscopic Data and Structural Validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, polyhalogenated nitrobenzenes serve as critical orthogonal building blocks. Specifically, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene (CAS: 1805575-94-3) provides a highly functionalized aromatic scaffold where each substituent can be selectively manipulated via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr). Its utility is prominently featured in the synthesis of complex Quinoxaline derivatives targeting oncological pathways .
However, the dense steric and electronic environment of this tetrasubstituted arene demands rigorous spectroscopic validation to ensure regiochemical integrity before downstream synthesis. This whitepaper provides a comprehensive, self-validating analytical framework—encompassing NMR, GC-MS, and FT-IR—designed for researchers and drug development professionals to unequivocally confirm the structure and purity of this compound .
Structural & Electronic Profile
The molecule (C₆H₂BrClFNO₂) is a 1,2,3,4-tetrasubstituted benzene. The contiguous arrangement of highly electronegative and bulky groups (Br, Cl, NO₂, F) creates a pronounced anisotropic effect and strong electron withdrawal from the aromatic ring. This leaves only two adjacent protons at positions C5 and C6, which exhibit distinct spin-spin coupling behaviors. The interplay between the ortho-fluorine atom and these protons dictates the multiplicity observed in both ¹H and ¹⁹F NMR spectra.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) is the primary modality for confirming the regiochemistry of the substituents. The presence of a spin-1/2 fluorine nucleus introduces heteronuclear coupling that is highly diagnostic.
Quantitative Data Summary
Table 1: Multinuclear NMR Data (CDCl₃, 298 K, 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ¹H | 7.87 | dd | ³J{H-H} = 9.0, ⁴J{H-F} = 4.5 | H6 (ortho to Br) |
| ¹H | 7.55 | dd | ³J{H-H} = 9.0, ³J{H-F} = 8.0 | H5 (ortho to F) |
| ¹³C | 154.5 | d | ¹J_{C-F} = 255.0 | C4 (C-F) |
| ¹³C | 136.8 | s | - | C3 (C-NO₂) |
| ¹³C | 132.1 | d | ³J_{C-F} = 8.0 | C6 (C-H) |
| ¹³C | 124.2 | s | - | C2 (C-Cl) |
| ¹³C | 119.5 | s | - | C1 (C-Br) |
| ¹³C | 116.3 | d | ²J_{C-F} = 22.0 | C5 (C-H) |
| ¹⁹F | -116.5 | dd | ³J{F-H} = 8.0, ⁴J{F-H} = 4.5 | F4 (C-F) |
High-Resolution Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ is selected because its non-polar nature mimics the compound's inherent lipophilicity, ensuring complete dissolution. The lack of exchangeable protons prevents spectral interference in the aromatic region. TMS provides an absolute zero-point reference, essential for resolving subtle chemical shift variations induced by the highly electronegative fluorine and nitro groups.
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Acquisition Parameters: Run a standard 1D proton sequence (zg30) with 16 scans, and a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans.
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Causality: The high number of scans for ¹³C is required to overcome the long spin-lattice relaxation times (T₁) of the four quaternary carbons (C-Br, C-Cl, C-NO₂, C-F), ensuring an adequate signal-to-noise ratio.
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System Validation Check: The residual CHCl₃ peak must appear precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C). Any deviation triggers an automated lock-phase recalibration to maintain the self-validating integrity of the dataset.
Mass Spectrometry (GC-MS / EI)
Gas Chromatography-Mass Spectrometry utilizing Electron Ionization (EI) provides definitive proof of the halogen composition via unique isotopic clustering. Bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) generate a highly specific M : M+2 : M+4 isotopic envelope.
Quantitative Data Summary
Table 2: GC-MS (EI) Isotopic Clusters and Principal Fragments
| m/z | Relative Abundance (%) | Ion Type | Structural Assignment |
| 253 | 100 | [M]⁺ (Base Peak) | C₆H₂(⁷⁹Br)(³⁵Cl)FNO₂ |
| 255 | 131 | [M+2]⁺ | C₆H₂(⁸¹Br)(³⁵Cl)FNO₂ & C₆H₂(⁷⁹Br)(³⁷Cl)FNO₂ |
| 257 | 32 | [M+4]⁺ | C₆H₂(⁸¹Br)(³⁷Cl)FNO₂ |
| 207 | 45 | [M - NO₂]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl)F |
| 188 | 20 | [M - NO₂ - F]⁺ | C₆H₂(⁷⁹Br)(³⁵Cl) |
| 153 | 15 | [M - NO₂ - F - Cl]⁺ | C₆H₂(⁷⁹Br) |
Analytical Methodology
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Separation: Inject 1 µL of a 10 µg/mL solution (in dichloromethane) into a GC inlet at 250°C. Utilize a non-polar capillary column (e.g., HP-5MS) with a temperature gradient from 60°C to 280°C.
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Causality: The non-polar stationary phase separates analytes strictly based on boiling point and lipophilicity, which is ideal for resolving polyhalogenated aromatics from potential synthetic byproducts.
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Ionization: Transfer the eluent to the MS source (230°C) and apply 70 eV electron ionization.
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Causality: The 70 eV ionization energy is utilized because it standardizes the de Broglie wavelength of the bombarding electrons to match the bond dissociation energies of the organic framework. This forces the predictable cleavage of the sterically hindered nitro group ([M - 46]⁺), ensuring a reproducible fragmentation pattern.
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System Validation Check: Prior to analysis, the MS is tuned using Perfluorotributylamine (PFTBA). The system is only validated for use if the m/z 69, 219, and 502 peaks exhibit the correct relative abundances.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups, specifically the nitro group and the carbon-halogen bonds, which exhibit strong dipole moment changes during vibration.
Quantitative Data Summary
Table 3: ATR-FTIR Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3085 | Weak | ν(C-H) stretching | Aromatic Ring |
| 1535 | Strong | ν_as(NO₂) asymmetric stretch | Nitro Group |
| 1348 | Strong | ν_s(NO₂) symmetric stretch | Nitro Group |
| 1210 | Medium | ν(C-F) stretching | Aryl Fluoride |
| 820 | Strong | ν(C-Cl) stretching | Aryl Chloride |
| 655 | Strong | ν(C-Br) stretching | Aryl Bromide |
ATR-FTIR Workflow
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Sample Application: Place 2-3 mg of the solid compound directly onto a clean diamond Attenuated Total Reflectance (ATR) crystal. Apply mechanical pressure using the anvil.
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Causality: ATR-FTIR is chosen over traditional KBr pelleting because polyhalogenated compounds can undergo halogen exchange or moisture absorption during mechanical grinding. Intimate contact between the high-refractive-index diamond and the sample allows the evanescent wave to penetrate the solid with zero sample preparation, preserving the native vibrational state.
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System Validation Check: A background scan is performed immediately before the sample. The system validates readiness only if the background energy profile shows no anomalous water vapor or CO₂ spikes, ensuring the signal-to-noise ratio exceeds 10,000:1.
Quality Control & Structural Validation Workflow
To ensure the highest level of scientific integrity, the data from the three modalities must be synthesized through a strict concordance check.
Multi-modal spectroscopic workflow for structural validation of polyhalogenated benzenes.
Conclusion
The structural validation of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene requires a multi-modal approach. The distinct 3:4:1 isotopic envelope in the mass spectrum confirms the presence of bromine and chlorine, while the heteronuclear ³J and ⁴J couplings in the ¹H and ¹⁹F NMR spectra unequivocally establish the 1,2,3,4-tetrasubstitution pattern. By adhering to the self-validating protocols outlined in this guide, researchers can confidently utilize this building block in advanced synthetic campaigns.
References
- Google Patents. "WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs." World Intellectual Property Organization.
